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molecular formula C9H8BrClO4S B1433842 Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate CAS No. 1403387-05-2

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Cat. No. B1433842
M. Wt: 327.58 g/mol
InChI Key: AKAHSAYSSDOQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946446B2

Procedure details

Methyl 2-(3-bromophenyl)acetate (22 g, 67 mmol) was slowly added into ClSO3H at −10° C. After 1 h, the mixture was warmed up to rt and stirred overnight, diluted slowly with ice water and extracted with EA. The organic layer was washed with water, dried over Na2SO4 and evaporated to give compound P15a (17 g, 54%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1.[Cl:13][S:14](O)(=[O:16])=[O:15]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:14]([Cl:13])(=[O:16])=[O:15])=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give compound P15a (17 g, 54%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=CC(=C(C1)CC(=O)OC)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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